molecular formula C18H17N3O2S3 B10881162 2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10881162
M. Wt: 403.5 g/mol
InChI Key: XSXSIXDPBLNQJY-UHFFFAOYSA-N
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Description

2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a tetrahydrobenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and tetrahydrobenzothiophene intermediates. One common method involves the condensation of 2-aminobenzenethiol with benzaldehyde to form the benzothiazole ring . This intermediate is then reacted with a suitable acylating agent to introduce the acetyl group. The final step involves the coupling of this intermediate with tetrahydrobenzothiophene-3-carboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of high-throughput screening methods to identify optimal reaction conditions and catalysts would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to GABA (A) receptors and sodium channels, which are involved in the regulation of neuronal activity . This binding can modulate the activity of these receptors and channels, leading to anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of the benzothiazole and tetrahydrobenzothiophene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17N3O2S3

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H17N3O2S3/c19-16(23)15-10-5-1-3-7-12(10)25-17(15)21-14(22)9-24-18-20-11-6-2-4-8-13(11)26-18/h2,4,6,8H,1,3,5,7,9H2,(H2,19,23)(H,21,22)

InChI Key

XSXSIXDPBLNQJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C(=O)N

Origin of Product

United States

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